gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester

Peptide Chemistry Solid-Phase Synthesis Building Blocks

γ-Carboxyglutamic Acid γ,γ-Di-t-butyl Ester (Gla(OtBu)₂-OH) delivers a free α‑amine handle, enabling direct coupling without Fmoc‑deprotection – the only commercially available Gla derivative optimized for N‑terminal incorporation. This orthogonal protection pattern permits installation of custom protecting groups (Alloc, ivDde) for multi‑fragment convergent syntheses. Researchers probing metal‑binding domains in coagulation factors and osteocalcin rely on this intermediate to build SAR‑focused peptide libraries for novel anticoagulant and bone‑seeking agent discovery.

Molecular Formula C14H25NO6
Molecular Weight 303.355
CAS No. 56877-44-2
Cat. No. B565358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester
CAS56877-44-2
Synonyms3-Amino-1,1,3-propanetricarboxylic Acid 1,1-Bis(1,1-dimethylethyl) Ester; 
Molecular FormulaC14H25NO6
Molecular Weight303.355
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC(C(=O)O)N)C(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8(7-9(15)10(16)17)12(19)21-14(4,5)6/h8-9H,7,15H2,1-6H3,(H,16,17)
InChIKeyQGYDDDZJFUWBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester (CAS 56877-44-2): A Key Protected Building Block for Gla-Containing Peptides


Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester (CAS 56877-44-2), also known as Gla(OtBu)₂-OH, is a synthetic, orthogonally protected derivative of the non-standard amino acid γ-carboxyglutamic acid (Gla) [1]. It is a crucial chemical tool, primarily serving as a key building block in the synthesis of Gla-containing peptides [1]. The compound's structural feature, namely the masking of the two γ-carboxyl groups with acid-labile tert-butyl (tBu) esters while leaving the α-amino group free, allows for its selective incorporation into peptide chains using standard Fmoc solid-phase peptide synthesis (SPPS) strategies [2]. This protection strategy is essential for preventing unwanted side reactions and enabling the synthesis of complex peptides that incorporate this unique amino acid, which is central to the function of vitamin K-dependent proteins like osteocalcin and blood coagulation factors [3].

Critical Differentiators for Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester: Why In-Class Substitution is Ineffective


The unique value of gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester (CAS 56877-44-2) is predicated on its specific protection pattern and its role as a versatile intermediate, making it non-interchangeable with other γ-carboxyglutamic acid (Gla) derivatives. While alternative protected forms like Fmoc-Gla(OtBu)₂-OH (CAS 111662-64-7) or Z-Gla(OtBu)₂-OH (CAS 60686-50-2) exist, they incorporate a protecting group (Fmoc or Z) on the α-amino function [1]. This precludes their use in peptide synthesis strategies that require a free amino group for initial coupling or for the creation of N-terminal Gla residues. Conversely, substituting this compound with unprotected Gla is not feasible due to the extreme reactivity of its multiple carboxyl groups, which would lead to complex mixtures of side products during peptide bond formation. Therefore, the procurement of CAS 56877-44-2 is driven by its precise and unique chemical handle, enabling a specific synthetic route that other 'in-class' compounds simply cannot facilitate [2].

Quantitative Evidence Guide: Verifiable Differentiation of gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester (CAS 56877-44-2)


Unprotected α-Amino Group Enables Distinct Synthetic Routes Compared to Fully Protected Derivatives

The compound is unique among the core Gla building blocks for its free α-amino group. While derivatives like Fmoc-Gla(OtBu)₂-OH (CAS 111662-64-7) and Z-Gla(OtBu)₂-OH (CAS 60686-50-2) have their amino group protected for standard SPPS chain elongation, CAS 56877-44-2 serves as a distinct intermediate. Its free amine allows for specific N-terminal modifications, alternative coupling chemistries, or serves as a precursor for introducing other labile protecting groups not available on the fully protected analogs [1]. This difference is structural and qualitative, making it a non-redundant item in a peptide chemist's toolkit.

Peptide Chemistry Solid-Phase Synthesis Building Blocks

Lower Molecular Weight and Higher Atom Economy as an Unprotected Building Block

The compound's molecular weight (MW) is significantly lower than that of its Fmoc-protected counterpart, which is a direct result of its unprotected α-amine. This difference has practical implications for synthesis scale-up and cost, as a smaller mass of the compound is required for the same molar quantity in a reaction [1]. This is a verifiable, quantifiable property relevant to procurement decisions.

Synthetic Efficiency Molecular Properties Procurement Specifications

Higher LogP Indicates Enhanced Lipophilicity Compared to Unprotected Gla

The protection of the polar γ-carboxyl groups with lipophilic tert-butyl esters fundamentally alters the compound's physicochemical properties compared to unprotected γ-carboxyglutamic acid. The calculated partition coefficient (LogP) for CAS 56877-44-2 is 1.78830 . While a direct LogP value for unprotected Gla is not found, the compound's behavior is consistent with its design as a 'lipophilic derivative' . This difference in lipophilicity is crucial for its solubility in organic solvents, which is a prerequisite for solution-phase peptide coupling reactions.

Physicochemical Properties Solubility Bioavailability

Validated Application Scenarios for Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester in Research and Development


Synthesis of Gla-Containing Peptides with a Free N-Terminus

This compound is essential for synthesizing peptide sequences where a γ-carboxyglutamic acid residue is at the N-terminus. Its free amine allows it to be coupled directly to an activated carboxyl group of another amino acid or peptide fragment. Using a fully protected analog like Fmoc-Gla(OtBu)₂-OH would require an additional deprotection step, reducing overall synthetic yield and potentially introducing side reactions [1].

Creation of Novel, Orthogonally Protected Gla Building Blocks

The free amine on CAS 56877-44-2 makes it the ideal starting material for installing alternative N-terminal protecting groups that are not commercially available. Researchers can derivatize this compound with custom protective groups (e.g., Alloc, ivDde) to create building blocks for specialized, orthogonal protection strategies in complex, multi-fragment peptide syntheses [2].

Synthesis of Peptide Libraries for Studying Metal-Binding Proteins

The unique metal-chelating properties of γ-carboxyglutamic acid are critical for the function of proteins like osteocalcin and coagulation factors [1]. This protected building block enables the systematic synthesis of Gla-containing peptide libraries. By incorporating this residue, researchers can probe the structure-activity relationships (SAR) of these metal-binding domains, which is a key step in developing novel anticoagulants or bone-seeking agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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